

Spectroscopic Characterization of 2,4-Di-tert-butyl-5-nitrophenol: A Comparative Guide

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Compound of Interest

Compound Name: **2,4-Di-tert-butyl-5-nitrophenol**

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For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of molecules is non-negotiable. **2,4-Di-tert-butyl-5-nitrophenol**, a key intermediate and a potential impurity in synthetic pathways, presents a unique characterization challenge due to the limited availability of public spectroscopic data. This guide provides a comprehensive analysis of its expected spectroscopic profile, benchmarked against its well-documented precursor, 2,4-Di-tert-butylphenol, and its structural isomer, 2,4-Di-tert-butyl-6-nitrophenol. By understanding these comparisons, researchers can better predict, identify, and quantify the target molecule.

Executive Summary: The Data Gap and a Comparative Approach

A thorough search of public databases reveals a significant lack of experimentally-derived spectroscopic data for **2,4-Di-tert-butyl-5-nitrophenol** (CAS 873055-57-3). While commercial suppliers offer the compound, the associated spectra are not publicly accessible.^[1] This guide bridges this gap by:

- Predicting the ^1H NMR, ^{13}C NMR, IR, and Mass Spectra of **2,4-Di-tert-butyl-5-nitrophenol** based on established chemical principles.
- Presenting publicly available, experimental data for two key comparator compounds:

- 2,4-Di-tert-butylphenol (Precursor): The starting material for nitration, providing a baseline spectrum.
- 2,4-Di-tert-butyl-6-nitrophenol (Isomer): A common co-product of nitration, highlighting the impact of the nitro group's position.
- Providing standardized protocols for acquiring the necessary experimental data.

This comparative methodology allows for a robust, inferential characterization of the target compound, equipping researchers with the knowledge to distinguish it from related species.

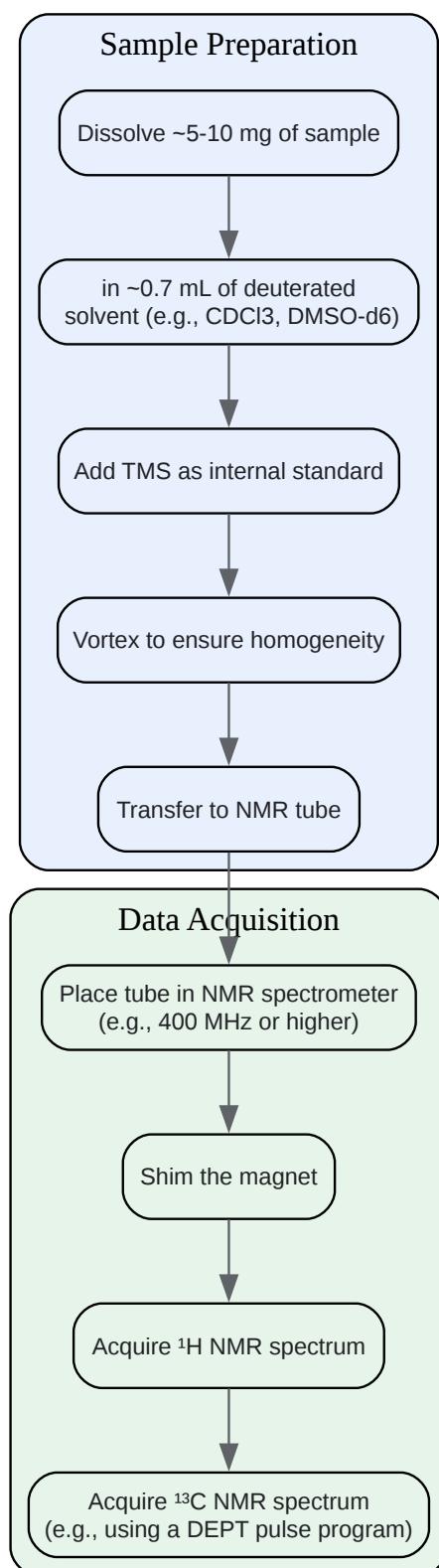
Comparative Spectroscopic Analysis

The key to identifying **2,4-Di-tert-butyl-5-nitrophenol** lies in understanding how the addition of a nitro group at the C-5 position alters the foundational spectrum of 2,4-Di-tert-butylphenol, and how this differs from a nitro group at the C-6 position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for determining the precise substitution pattern on the aromatic ring. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the electronic effects of the substituents.

Workflow for NMR Sample Preparation and Analysis



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Caption: Standard workflow for NMR sample preparation and data acquisition.

- 2,4-Di-tert-butylphenol (Precursor): The spectrum is characterized by three aromatic protons with distinct couplings.[2][3] The proton at C-6 is a doublet, coupled to the proton at C-5. The proton at C-5 is a doublet of doublets, coupled to both C-6 and C-3 protons. The proton at C-3 is a doublet, coupled to the C-5 proton.
- 2,4-Di-tert-butyl-6-nitrophenol (Isomer): The introduction of the nitro group at C-6 dramatically simplifies the aromatic region. Only two aromatic protons remain, appearing as doublets due to meta-coupling.[4] The phenolic -OH proton is typically shifted significantly downfield due to intramolecular hydrogen bonding with the ortho-nitro group.[4]
- Predicted ^1H NMR for **2,4-Di-tert-butyl-5-nitrophenol**: We predict two singlets in the aromatic region for the protons at C-3 and C-6, as they lack adjacent protons for splitting. The electron-withdrawing nitro group at C-5 will deshield these protons, shifting them downfield compared to the precursor. The two tert-butyl groups will appear as sharp singlets, likely with slightly different chemical shifts. The phenolic -OH proton will appear as a broad singlet.

Compound	Aromatic Protons (δ , ppm)	tert-Butyl Protons (δ , ppm)	Phenolic OH (δ , ppm)	Source
2,4-Di-tert-butylphenol	~7.3 (d), ~7.1 (dd), ~6.6 (d)	~1.4 (s, 9H), ~1.3 (s, 9H)	~4.6 (s)	[2][3]
2,4-Di-tert-butyl-6-nitrophenol	~7.97 (d, $J=2.2$ Hz), ~7.28 (d, $J=2.2$ Hz)	~1.48 (s, 9H), ~1.32 (s, 9H)	~11.45 (s, intramolecular H-bond)	[4]
2,4-Di-tert-butyl-5-nitrophenol	~7.5-7.8 (s, 1H), ~7.0-7.3 (s, 1H) (Predicted)	~1.4 (s, 9H), ~1.3 (s, 9H) (Predicted)	~5.0-6.0 (s, broad) (Predicted)	-

The position of the nitro group also strongly influences the ^{13}C NMR spectrum, particularly the chemical shifts of the aromatic carbons.

- 2,4-Di-tert-butylphenol (Precursor): Six distinct aromatic carbon signals are expected.[5][6]

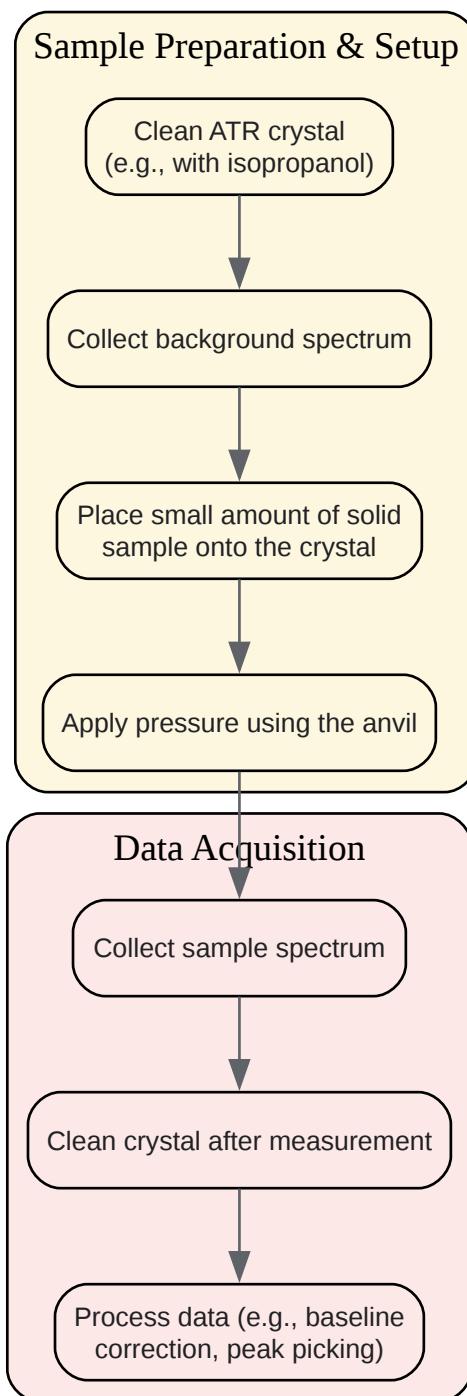
- 2,4-Di-tert-butyl-6-nitrophenol (Isomer): The carbon bearing the nitro group (C-6) will be significantly shifted.[\[1\]](#)
- Predicted ^{13}C NMR for **2,4-Di-tert-butyl-5-nitrophenol**: The C-5 carbon directly attached to the nitro group will be strongly deshielded. The other aromatic carbons will also experience shifts due to the altered electron density. The carbons of the tert-butyl groups will remain in their characteristic regions (~30-35 ppm for the quaternary carbon and ~30 ppm for the methyl carbons).

Compound	Aromatic C- NO ₂ (δ , ppm)	Aromatic C- OH (δ , ppm)	Other Aromatic C (δ , ppm)	tert-Butyl C (δ , ppm)	Source
2,4-Di-tert-butylphenol	N/A	~152	~141, 135, 125, 123, 115	~34, 31, 29	[5] [6]
2,4-Di-tert-butyl-6-nitrophenol	~135-145 (Predicted)	~150-160 (Predicted)	~120-140 (Predicted)	~34-36, 29- 32 (Predicted)	[7]
2,4-Di-tert-butyl-5-nitrophenol	~140-150 (Predicted)	~155-160 (Predicted)	~120-145 (Predicted)	~35, ~30 (Predicted)	-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for confirming the presence of key functional groups.

Workflow for IR Spectroscopy (ATR Method)



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Caption: General workflow for acquiring an IR spectrum using an ATR accessory.

The defining features will be the O-H stretch of the phenol and the symmetric and asymmetric stretches of the nitro group.

Compound	O-H Stretch (cm ⁻¹)	Aromatic C=C (cm ⁻¹)	NO ₂ Asymmetric Stretch (cm ⁻¹)	NO ₂ Symmetric Stretch (cm ⁻¹)	Source
2,4-Di-tert-butylphenol	~3640 (sharp, free), ~3400 (broad, H-bonded)	~1600-1450	N/A	N/A	[8][9]
2,4-Di-tert-butyl-6-nitrophenol	~3200-3400 (broad, intramolecular H-bond)	~1600-1450	~1530-1500	~1350-1300	[7]
2,4-Di-tert-butyl-5-nitrophenol	~3200-3500 (broad) (Predicted)	~1600 (Predicted)	~1500-1540 (Predicted)	~1340-1360 (Predicted)	[10]

The key distinction for the 5-nitro isomer is the absence of strong intramolecular hydrogen bonding between the -OH and -NO₂ groups that characterizes the 6-nitro (ortho) isomer. This may result in a slightly different O-H stretching frequency and band shape compared to the 6-nitro isomer.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, which are crucial for confirming the molecular formula.

- Molecular Ion (M⁺•): All three compounds have different molecular weights. For **2,4-Di-tert-butyl-5-nitrophenol**, the molecular ion peak should be observed at an m/z of 251.[11]
- Fragmentation: A characteristic fragmentation pattern for all three compounds is the loss of a methyl group (-15 Da) from a tert-butyl group to form a stable benzylic cation. Another common fragmentation is the loss of the entire tert-butyl group (-57 Da). For the nitrophenols, fragmentation involving the nitro group (e.g., loss of NO, NO₂) is also expected.

Compound	Molecular Weight (g/mol)	Expected [M] ⁺ • (m/z)	Key Fragment [M-15] ⁺ (m/z)	Source
2,4-Di-tert-butylphenol	206.32	206	191	[10] [12]
2,4-Di-tert-butyl-6-nitrophenol	251.32	251	236	[13] [14]
2,4-Di-tert-butyl-5-nitrophenol	251.32	251	236	[11]

Since both nitro-isomers have the same molecular weight, chromatographic separation (GC-MS or LC-MS) prior to mass analysis is essential for distinguishing them in a mixture. Their fragmentation patterns may show differences in relative intensities, but this requires experimental verification.

Recommended Experimental Protocols

To generate definitive data for **2,4-Di-tert-butyl-5-nitrophenol**, the following standard analytical chemistry protocols are recommended.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation: Use an LC-Q-TOF or Orbitrap mass spectrometer.
- Ionization: Employ Electrospray Ionization (ESI) in both positive and negative modes.
- Analysis: Determine the accurate mass of the molecular ion. The theoretical exact mass for $C_{14}H_{21}NO_3$ is 251.15214. A measured mass within 5 ppm of this value confirms the elemental composition.
- Tandem MS (MS/MS): Isolate the precursor ion at m/z 251 and subject it to collision-induced dissociation (CID) to obtain a characteristic fragmentation pattern.

Protocol 2: 2D NMR Spectroscopy

To unambiguously assign all proton and carbon signals, 2D NMR experiments are essential.

- Sample Preparation: Prepare a more concentrated sample (~20-30 mg) in ~0.7 mL of deuterated solvent.
- Experiments:
 - COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the substitution pattern.

Conclusion and Outlook

While public spectroscopic data for **2,4-Di-tert-butyl-5-nitrophenol** is currently scarce, a robust analytical characterization is achievable through a comparative approach. By leveraging the extensive data available for its precursor and its 6-nitro isomer, researchers can establish a reliable predictive framework. The key distinguishing features for the 5-nitro isomer are expected to be two singlets in the aromatic region of the ^1H NMR spectrum and the absence of a strongly downfield-shifted -OH proton signal that is characteristic of the ortho-nitro isomer.

Ultimately, the definitive characterization of this molecule and its distinction from process-related impurities requires the generation of experimental data. The protocols outlined in this guide provide a clear path for researchers to acquire the necessary high-quality NMR, IR, and MS data, ensuring analytical rigor in their research and development endeavors.

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